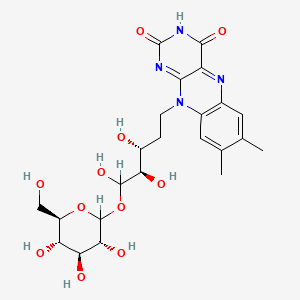
5'-D-Riboflavin-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-D-Riboflavin-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C23H30N4O11 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Nutritional and Dietary Supplementation
Role in Vitamin B Complex:
5'-D-Riboflavin-D-glucopyranoside serves as an important source of riboflavin (vitamin B2), which is essential for numerous biological processes, including energy metabolism and antioxidant defense. Research indicates that riboflavin supplementation can improve biomarker status in populations with deficiencies, particularly among older adults who may require enhanced nutritional support due to age-related metabolic changes .
Clinical Implications:
- Hypertension Management: Studies have suggested that riboflavin may modulate blood pressure in individuals with specific genetic profiles (e.g., MTHFR genotype). This offers a personalized approach to managing hypertension through dietary interventions .
- Supplementation Studies: Randomized controlled trials have shown that riboflavin supplementation can effectively reduce homocysteine levels, which is a risk factor for cardiovascular diseases .
Therapeutic Applications
Neurodegenerative Disorders:
Research has identified the role of riboflavin in mitochondrial function, particularly in conditions like Brown-Vialetto-Van Laere syndrome, where mutations in riboflavin transporter genes lead to neurodegeneration. Supplementation with riboflavin esters has shown promise in restoring mitochondrial activity and improving patient outcomes .
Case Study:
- In a cohort of patients with confirmed mutations in riboflavin transporter genes, treatment with riboflavin derivatives resulted in improved mitochondrial function and reduced clinical symptoms associated with the disorder .
Ophthalmic Applications:
Riboflavin 5'-phosphate sodium, a derivative of riboflavin, is utilized in ophthalmology for corneal cross-linking procedures to treat progressive keratoconus. This application involves the use of riboflavin in conjunction with ultraviolet-A irradiation to strengthen corneal tissue .
Metabolic Studies
Uptake and Metabolism:
Studies examining the uptake of this compound have demonstrated its efficient conversion into active riboflavin within liver cells. This suggests that the glucoside form may serve as an effective means of delivering riboflavin to tissues .
| Parameter | Value |
|---|---|
| Initial Uptake (1 min) | 2.90 pmol/10^6 cells |
| Accumulation after 60 min | Lower than free riboflavin |
| Kinetic Parameters | Kt = 83.4 μmol/L |
| Vmax | 208.6 pmol/(10^6 cells.min) |
Antioxidant and Anti-inflammatory Effects
Research Findings:
Riboflavin's role as an antioxidant has been explored in various studies, indicating its potential to mitigate oxidative stress-related damage. In animal models, supplementation with riboflavin has been linked to reduced markers of inflammation and improved overall health outcomes .
属性
CAS 编号 |
26909-04-6 |
|---|---|
分子式 |
C23H30N4O11 |
分子量 |
538.5 g/mol |
IUPAC 名称 |
7,8-dimethyl-10-[(3R,4R)-3,4,5-trihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C23H30N4O11/c1-8-5-10-11(6-9(8)2)27(19-14(24-10)20(34)26-23(36)25-19)4-3-12(29)15(30)21(35)38-22-18(33)17(32)16(31)13(7-28)37-22/h5-6,12-13,15-18,21-22,28-33,35H,3-4,7H2,1-2H3,(H,26,34,36)/t12-,13-,15-,16-,17+,18-,21?,22?/m1/s1 |
InChI 键 |
RZDFQSPUAVEMSZ-MJOPYBQASA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(C(C(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC[C@H]([C@H](C(O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CCC(C(C(O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Key on ui other cas no. |
26909-04-6 |
同义词 |
5'-D-riboflavin-alpha-D-glucopyranoside 5'-D-riboflavin-D-glucopyranoside 5'-D-riboflavin-D-glucopyranoside, (alpha-D)-isomer 5'-D-riboflavin-D-glucopyranoside, (beta-D)-isomer riboflavin glucoside riboflavin, 5'-O-alpha-D-glucopyranosyl riboflavinyl-alpha-D-glycoside |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















